molecular formula C13H24ClNSi B3001879 3-Chloro-1-[tris(1-methylethyl)silyl]-1H-pyrrole CAS No. 130408-83-2

3-Chloro-1-[tris(1-methylethyl)silyl]-1H-pyrrole

Cat. No.: B3001879
CAS No.: 130408-83-2
M. Wt: 257.88
InChI Key: WWVVGLOBNGEKHY-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1-[tris(1-methylethyl)silyl]-1H-pyrrole typically involves the reaction of 3-chloropyrrole with tris(1-methylethyl)silyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1-[tris(1-methylethyl)silyl]-1H-pyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Chloro-1-[tris(1-methylethyl)silyl]-1H-pyrrole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-1-[tris(1-methylethyl)silyl]-1H-pyrrole involves its interaction with various molecular targets. The tris(1-methylethyl)silyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The chlorine atom can participate in nucleophilic substitution reactions, leading to the formation of new chemical entities with potential biological activities .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-1-[tris(1-methylethyl)silyl]-1H-pyrrole
  • 3-Iodo-1-[tris(1-methylethyl)silyl]-1H-pyrrole
  • 3-Fluoro-1-[tris(1-methylethyl)silyl]-1H-pyrrole

Uniqueness

3-Chloro-1-[tris(1-methylethyl)silyl]-1H-pyrrole is unique due to the presence of the chlorine atom, which imparts distinct reactivity compared to its bromine, iodine, and fluorine analogs. The chlorine atom’s moderate electronegativity and size make it a versatile intermediate for further chemical modifications .

Properties

IUPAC Name

(3-chloropyrrol-1-yl)-tri(propan-2-yl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24ClNSi/c1-10(2)16(11(3)4,12(5)6)15-8-7-13(14)9-15/h7-12H,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWVVGLOBNGEKHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)N1C=CC(=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24ClNSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.87 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Under nitrogen atmosphere, a solutin of N-triisopropylsilyl-pyrrole (2.00 g) in acetone (40 mL) was cooled at 0° C., and thereto was added N-chlorosuccinimide (1.27 g), and the mixture was allowed to stand overnight. The solvent was evaporated under reduced pressure, and thereto was added hexane. The insoluble materials were removed by filtration. The solvent was evaporated under reduced pressure, and the residue was purified by silica gel column (hexane) to give 3-chloro-1-triisopropylsilyl-1H-pyrrole (403 mg, 18%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.27 g
Type
reactant
Reaction Step Two

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